molecular formula C10H12N2O2S B6324873 N,1-dimethylindole-7-sulfonamide CAS No. 2737205-83-1

N,1-dimethylindole-7-sulfonamide

Cat. No.: B6324873
CAS No.: 2737205-83-1
M. Wt: 224.28 g/mol
InChI Key: DDKJHRIVKGZKJQ-UHFFFAOYSA-N
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Description

N,1-Dimethylindole-7-sulfonamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The sulfonamide group in this compound adds to its versatility, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethylindole-7-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N,1-Dimethylindole-7-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethylindole-7-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, making it useful in antimicrobial and anticancer research .

Comparison with Similar Compounds

    N-Methylindole-7-sulfonamide: Similar structure but lacks the additional methyl group on the nitrogen.

    Indole-7-sulfonamide: Lacks both methyl groups, making it less hydrophobic.

    N,N-Dimethylindole-7-sulfonamide: Contains two methyl groups on the nitrogen, increasing its steric hindrance.

Uniqueness: N,1-Dimethylindole-7-sulfonamide is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and steric hindrance. This balance enhances its binding affinity to biological targets, making it a valuable compound in drug design and development .

Properties

IUPAC Name

N,1-dimethylindole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-15(13,14)9-5-3-4-8-6-7-12(2)10(8)9/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJHRIVKGZKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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